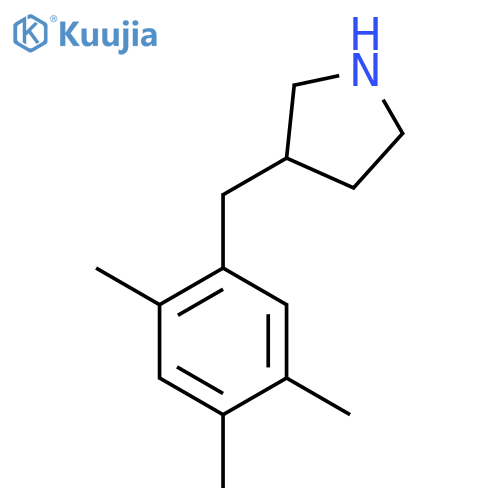Cas no 1337675-10-1 (3-(2,4,5-trimethylphenyl)methylpyrrolidine)

1337675-10-1 structure
商品名:3-(2,4,5-trimethylphenyl)methylpyrrolidine
3-(2,4,5-trimethylphenyl)methylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-(2,4,5-trimethylphenyl)methylpyrrolidine
- EN300-1858382
- 3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine
- 1337675-10-1
-
- インチ: 1S/C14H21N/c1-10-6-12(3)14(7-11(10)2)8-13-4-5-15-9-13/h6-7,13,15H,4-5,8-9H2,1-3H3
- InChIKey: NQHBFQZVWGSGOB-UHFFFAOYSA-N
- ほほえんだ: N1CCC(CC2C=C(C)C(C)=CC=2C)C1
計算された属性
- せいみつぶんしりょう: 203.167399674g/mol
- どういたいしつりょう: 203.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 12Ų
3-(2,4,5-trimethylphenyl)methylpyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1858382-10g |
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |
1337675-10-1 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1858382-0.25g |
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |
1337675-10-1 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1858382-0.5g |
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |
1337675-10-1 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1858382-2.5g |
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |
1337675-10-1 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1858382-1.0g |
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |
1337675-10-1 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1858382-5.0g |
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |
1337675-10-1 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1858382-0.1g |
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |
1337675-10-1 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1858382-0.05g |
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |
1337675-10-1 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1858382-1g |
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |
1337675-10-1 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1858382-5g |
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |
1337675-10-1 | 5g |
$2858.0 | 2023-09-18 |
3-(2,4,5-trimethylphenyl)methylpyrrolidine 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
1337675-10-1 (3-(2,4,5-trimethylphenyl)methylpyrrolidine) 関連製品
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
